molecular formula C6H5ClINO2S B12087679 4-Chloro-2-iodobenzenesulfonamide

4-Chloro-2-iodobenzenesulfonamide

Cat. No.: B12087679
M. Wt: 317.53 g/mol
InChI Key: MCXAZSORAIXWJB-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5ClINO2S. This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a sulfonamide group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodobenzenesulfonamide typically involves the iodination of 4-chlorobenzenesulfonamide. One common method includes the reaction of 4-chlorobenzenesulfonamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, sulfonation, and iodination steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include 4-chloro-2-aminobenzenesulfonamide, 4-chloro-2-thiobenzenesulfonamide, and 4-chloro-2-cyanobenzenesulfonamide.

    Oxidation: The major product is 4-chloro-2-iodobenzenesulfonic acid.

    Reduction: The major product is 4-chloro-2-iodobenzenesulfinamide.

Scientific Research Applications

4-Chloro-2-iodobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activities by mimicking the structure of natural substrates. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. These interactions can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-bromobenzenesulfonamide
  • 4-Chloro-2-fluorobenzenesulfonamide
  • 4-Chloro-2-nitrobenzenesulfonamide

Uniqueness

4-Chloro-2-iodobenzenesulfonamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and form stable complexes with target molecules. This makes it a valuable tool in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C6H5ClINO2S

Molecular Weight

317.53 g/mol

IUPAC Name

4-chloro-2-iodobenzenesulfonamide

InChI

InChI=1S/C6H5ClINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

MCXAZSORAIXWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)S(=O)(=O)N

Origin of Product

United States

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